N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide
CAS No.: 900010-50-6
Cat. No.: VC7142781
Molecular Formula: C18H19ClN4O2S
Molecular Weight: 390.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900010-50-6 |
|---|---|
| Molecular Formula | C18H19ClN4O2S |
| Molecular Weight | 390.89 |
| IUPAC Name | N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide |
| Standard InChI | InChI=1S/C18H19ClN4O2S/c19-12-4-6-13(7-5-12)23-16(14-10-26-11-15(14)21-23)20-17(24)18(25)22-8-2-1-3-9-22/h4-7H,1-3,8-11H2,(H,20,24) |
| Standard InChI Key | OSGGVBDCJNNLMN-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Introduction
The compound N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide is a complex organic molecule that belongs to the thienopyrazole class. It features a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group and a piperidinyl acetamide moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Synthesis
The synthesis of this compound typically involves the reaction of a thieno[3,4-c]pyrazole precursor with appropriate reagents to introduce the piperidinyl acetamide moiety. The reaction conditions may involve the use of organic solvents and bases to facilitate the coupling reactions.
Biological Activity
While specific biological activity data for this compound is limited, thienopyrazole derivatives are generally explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the thieno and pyrazole rings, along with the chlorophenyl group, may enhance interactions with biological targets.
5.1. Potential Therapeutic Applications
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Anti-inflammatory Effects: Thienopyrazole derivatives are often investigated for their anti-inflammatory properties, which could be attributed to their interaction with inflammatory mediators.
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Anticancer Activity: Some thienopyrazole compounds have shown significant cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
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Antimicrobial Properties: Preliminary studies indicate that these compounds may possess antimicrobial activity by inhibiting enzymes crucial for bacterial cell wall synthesis.
5.2. Mechanism of Action
The mechanism of action typically involves the interaction of the compound with specific molecular targets, such as enzymes or receptors, which can lead to the inhibition of cellular processes.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide | C19H16ClN3O2S | 371.86 g/mol | Anti-inflammatory, anticancer, antimicrobial |
| N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide | C20H20ClN5O2S | 414.9 g/mol | Potential therapeutic applications under investigation |
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